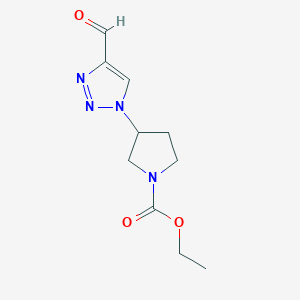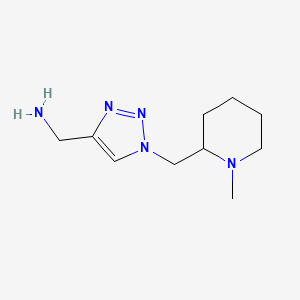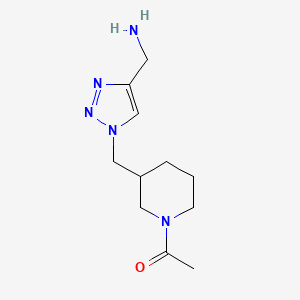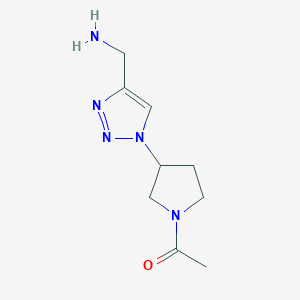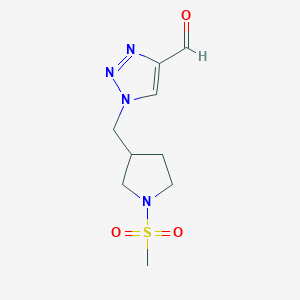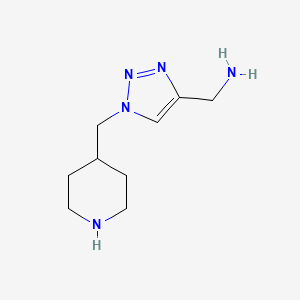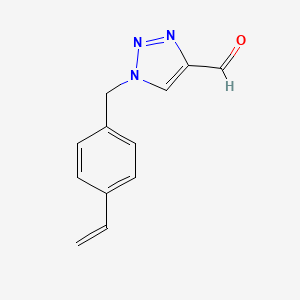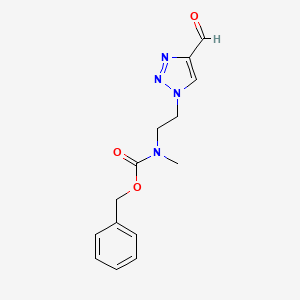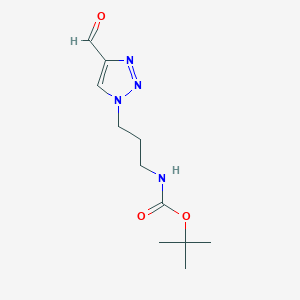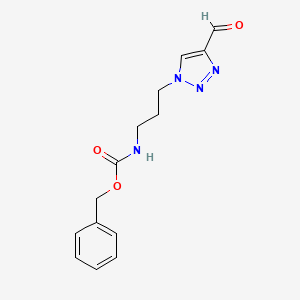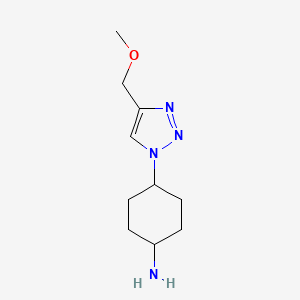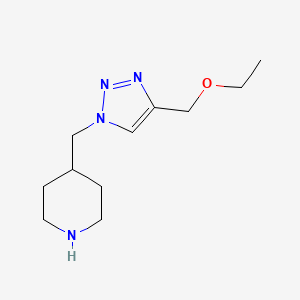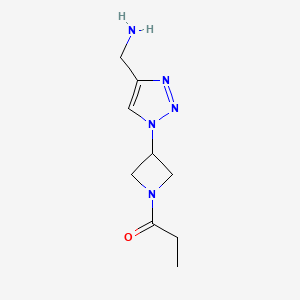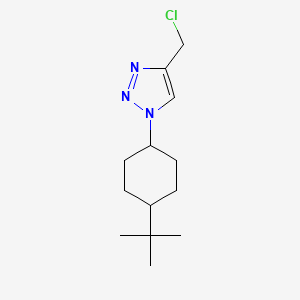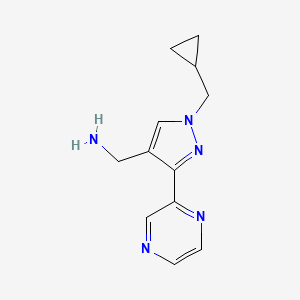
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine, also known as CPMPP, is a novel synthetic compound that has recently been developed for use in scientific research. It is a small molecule that is structurally similar to the naturally occurring neurotransmitter dopamine and has been found to have a variety of effects in laboratory experiments. CPMPP has been studied for its potential to be used as a therapeutic agent for a number of different diseases, and its ability to modulate the activity of various neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Innovative synthesis methods are crucial in scientific research involving pyrazole derivatives, like (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine. For example, ambient-temperature synthesis techniques have been developed for similar pyrazole compounds, enhancing efficiency and yield (Becerra, Cobo, & Castillo, 2021).
Chemical Properties and Complex Formation
Understanding the chemical properties of pyrazole derivatives is vital. Studies have explored how these compounds interact to form complex structures, such as with Cobalt(II), demonstrating the diversity and potential applications of these compounds in materials science and chemistry (Choi et al., 2015).
Antimicrobial and Anticancer Potentials
The potential of pyrazole derivatives in biomedical applications, particularly in developing new antimicrobial and anticancer agents, is a significant area of research. The synthesis of novel pyrazole compounds has shown promising results in targeting cancer cells and pathogenic bacterial strains (Katariya, Vennapu, & Shah, 2021).
Development of Antipsychotic Agents
Research has also been conducted on pyrazole derivatives as potential antipsychotic agents. Studies have identified specific compounds within this class that show antipsychotic-like profiles in behavioral animal tests, highlighting their potential in psychiatric medication development (Wise et al., 1987).
Other Biological Activities
The range of biological activities of pyrazole derivatives extends beyond antimicrobial and anticancer properties. Their use as agents in treating various conditions, including as antipyretic and analgesic drugs, has been explored, demonstrating the versatility of these compounds in therapeutic applications (Pandey & Srivastava, 2011).
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQCQNNYYOKMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



